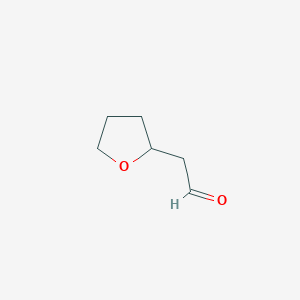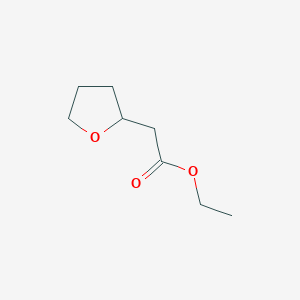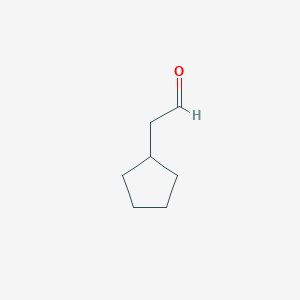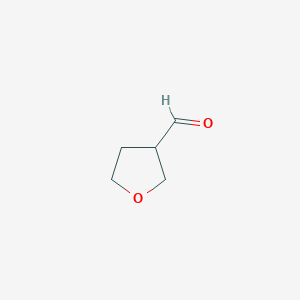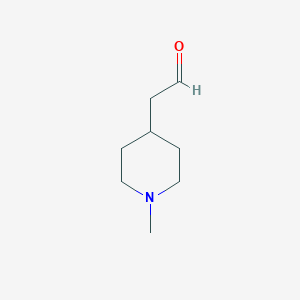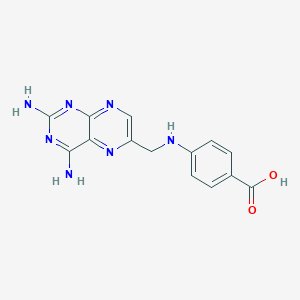
4-(N-((2,4-二氨基-6-蝶啶基)甲基)氨基)苯甲酸
描述
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, also known as 4-Amino-4-deoxypteroic acid, is an intermediate for the synthesis of Aminopterin, a folic acid antagonist .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the sources retrieved. .Molecular Structure Analysis
The molecular formula of this compound is C14H12N7O2Na . Unfortunately, the specific structural details are not provided in the sources retrieved.Physical And Chemical Properties Analysis
This compound is a brownish yellow to orange solid . The molecular weight is 333.28 .科学研究应用
Methotrexate Impurity
This compound is known to be an impurity found in methotrexate preparations . Methotrexate is a well-known antineoplastic agent useful in the treatment of acute leukemia and other cancerous diseases .
Reference Compound in Methotrexate Purity Analysis
. This means it can be used to compare and analyze the purity of methotrexate samples.
Research into New Synthesis Methods
The compound has been used in research into new synthesis methods for methotrexate . This research could lead to more efficient and cost-effective production methods for methotrexate.
作用机制
Target of Action
The compound, also known as 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, is a structural analog of methotrexate . Methotrexate is known to target dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . Therefore, it’s plausible that this compound may also target DHFR or similar enzymes involved in nucleotide synthesis.
Mode of Action
As a structural analog of methotrexate, this compound may inhibit the activity of DHFR or similar enzymes, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . This inhibition could disrupt DNA replication and cell division, particularly in rapidly dividing cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is crucial for the synthesis of purines and pyrimidines, which are necessary for DNA replication . By inhibiting this process, the compound could disrupt cell division and growth.
Pharmacokinetics
Methotrexate is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of DNA replication and cell division due to the inhibition of nucleotide synthesis . This could lead to cell death, particularly in rapidly dividing cells, such as cancer cells.
属性
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSFOFKQDNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189675 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
CAS RN |
36093-85-3 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


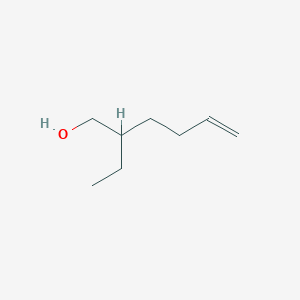

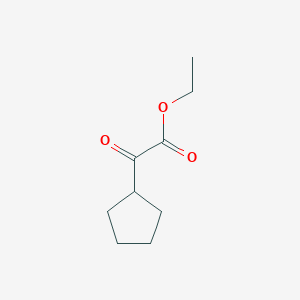

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
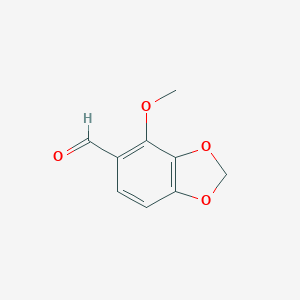
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
